5-Bromo-2-fluoropyrimidine

Overview

Description

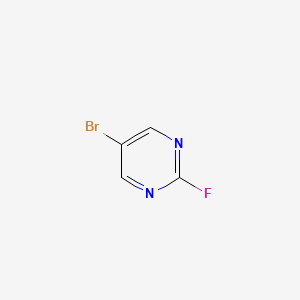

5-Bromo-2-fluoropyrimidine is a derivative of pyrimidine, a six-membered heterocycle with two nitrogen atoms. This compound has bromide and fluoride substituents at the para-position, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoropyrimidine typically involves the following steps :

Preparation of 2-hydroxy-5-bromopyrimidine: Dissolve 2-hydroxypyrimidine salt in deionized water and adjust the pH to 6 using saturated sodium bicarbonate solution. React bromine with 2-hydroxypyrimidine below 5°C to obtain 2-hydroxy-5-bromopyrimidine.

Formation of this compound: React 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride (POCl3) and triethylamine for 8 hours under controlled temperature. Cool the reaction mixture to room temperature, react with fluorine, filter, wash, dry, and purify using chromatography to obtain this compound with a yield of over 91%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoropyrimidine undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluoride group can be substituted by nucleophiles.

Palladium-Catalyzed Carbon-Carbon Coupling: The bromide group can participate in Suzuki and Negishi coupling reactions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Palladium-Catalyzed Coupling: Reagents include palladium catalysts, aryl iodides, and boronic acids. Reactions are conducted under inert atmosphere at elevated temperatures.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted pyrimidines with various functional groups.

Palladium-Catalyzed Coupling: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-2-fluoropyrimidine serves as an important intermediate in the synthesis of pharmaceutical compounds, especially nucleoside analogs. These analogs play significant roles in cancer treatment and antiviral therapies. For instance, fluorinated pyrimidines are known to exhibit antitumor activity, making them critical in developing drugs for conditions such as metastatic colorectal cancer .

Case Study: Antitumor Activity

- Compound : TAS-102 (a combination of trifluridine and tipiracil)

- Application : Used for treating patients with refractory metastatic colorectal cancer.

- Findings : Clinical trials have shown that TAS-102 significantly improves overall survival rates compared to placebo, demonstrating the efficacy of fluorinated pyrimidines in cancer therapy .

Agrochemical Applications

In agriculture, this compound is utilized in the synthesis of herbicides and other agrochemicals. Its halogenated structure enhances biological activity against pests and weeds, making it a valuable component in developing effective agricultural products.

Research indicates that this compound exhibits notable biological activities, including antiviral properties. The compound's structural similarities to natural nucleotides allow it to interfere with nucleic acid synthesis in pathogens, thereby inhibiting their growth.

Case Study: Antiviral Activity

- Objective : Evaluate the antiviral effects of brominated pyrimidines.

- Results : Derivatives showed significant inhibition of viral replication, highlighting their potential as antiviral agents.

Research Insights and Future Directions

The ongoing research into this compound focuses on optimizing its synthesis and exploring new derivatives with enhanced biological activities. The compound's ability to act as a building block for more complex molecules opens avenues for innovation in drug design and agricultural chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoropyrimidine involves its ability to participate in nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. These reactions enable the formation of complex molecules with specific biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-fluoropyridine

- 2-Bromo-6-fluoropyridine

- 5-Bromo-2-fluoropyridine

Uniqueness

5-Bromo-2-fluoropyrimidine is unique due to its specific substitution pattern, which allows for versatile chemical transformations. Its ability to undergo both nucleophilic aromatic substitution and palladium-catalyzed coupling reactions makes it a valuable intermediate in organic synthesis .

Biological Activity

5-Bromo-2-fluoropyrimidine (CAS Number: 62802-38-4) is a fluorinated pyrimidine derivative that has garnered attention for its potential applications in medicinal chemistry and drug development. This compound serves as a crucial building block in synthesizing various bioactive molecules, including those targeting muscle function and cancer treatment.

| Property | Value |

|---|---|

| Chemical Formula | CHBrFN |

| Molecular Weight | 176.98 g/mol |

| Purity | >98% (by GC) |

| Synonyms | 5-Bromo-2-fluoro-1,3-diazine |

The biological activity of this compound primarily stems from its role as a nucleoside analog. It is structurally similar to natural nucleotides, allowing it to interfere with DNA synthesis and function. The incorporation of this compound into DNA can lead to misincorporation events that disrupt normal cellular processes, ultimately resulting in cytotoxic effects in rapidly dividing cells, such as cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of fluorinated pyrimidines, including this compound. For instance, trifluridine (FTD), a fluorinated nucleoside analog closely related to this compound, has been shown to exert significant cytotoxic effects through its incorporation into DNA during the S phase of the cell cycle. This incorporation leads to DNA damage and triggers cellular pathways associated with apoptosis and cell cycle arrest .

In a specific study involving FTD, it was demonstrated that the compound is phosphorylated to active triphosphate forms, which then inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis . The resulting misincorporation into DNA is correlated with increased cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

- Antitumor Efficacy : A study investigating the efficacy of FTD in colorectal cancer models found that it significantly improved overall survival rates in patients who were refractory to traditional therapies like fluorouracil (5-FU) . The study utilized anti-BrdU antibodies to visualize FTD incorporation into tumor DNA, confirming its mechanism of action.

- Mechanistic Insights : Another research article focused on how fluoropyrimidines induce replication stress and DNA damage through mechanisms involving replication fork collapse. This study demonstrated that this compound derivatives could enhance the therapeutic index of existing chemotherapeutics by targeting multiple pathways involved in DNA repair and synthesis .

- Synthesis and Applications : The synthesis of this compound has been optimized for industrial applications, emphasizing its utility as a building block for developing new pharmaceuticals aimed at treating muscle-related diseases and cancers . The compound's high purity (>98%) ensures its suitability for sensitive biological assays.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-fluoropyrimidine, and how are reaction conditions optimized?

- Methodology : The compound is commonly synthesized via halogen exchange or cross-coupling reactions. For example, fluorination of 5-bromo-2-chloropyrimidine using potassium fluoride under controlled temperatures (150–200°C) achieves substitution. Alternatively, Suzuki-Miyaura coupling with fluorinated boronic acids can introduce fluorine at the 2-position. Optimization involves adjusting catalyst loadings (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and reaction time to maximize yield .

Q. How is this compound characterized to confirm purity and structure?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 19F) to confirm substitution patterns. Gas chromatography-mass spectrometry (GC-MS) verifies molecular weight (176.98 g/mol). Physical properties like boiling point (162–164°C at 750 mmHg) and refractive index (1.5325) should align with literature values. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What safety protocols are critical when handling this compound?

- Methodology : Wear PPE (gloves, goggles), use fume hoods, and avoid inhalation. Store in sealed containers at room temperature, away from light. Hazard classifications include skin/eye irritation (H315, H319). Waste disposal must comply with regulations for halogenated compounds, utilizing licensed waste management services .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for nucleoside analog synthesis?

- Methodology : The bromine atom at the 5-position is reactive toward palladium-catalyzed cross-coupling (e.g., Sonogashira or Buchwald-Hartwig). For nucleoside applications, protect the fluorine group with trimethylsilyl chloride before coupling with sugar moieties. Post-reaction deprotection with TBAF restores the fluorine substituent .

Q. What strategies mitigate side reactions during halogen-metal exchange in derivatives of this compound?

- Methodology : Use low temperatures (−78°C) and Grignard/organolithium reagents to minimize decomposition. Solvent choice (e.g., THF over DMF) reduces nucleophilic attack on the pyrimidine ring. In situ quenching with electrophiles (e.g., aldehydes) directs reactivity toward desired products .

Q. How do steric and electronic effects influence the reactivity of this compound in SNAr reactions?

- Methodology : Fluorine’s strong electron-withdrawing effect activates the 2-position for nucleophilic aromatic substitution (SNAr), while bromine’s bulkiness at the 5-position directs incoming nucleophiles to meta/para positions. Computational modeling (DFT) predicts charge distribution, guiding reagent selection for selective substitutions .

Q. What analytical techniques resolve discrepancies in reported melting points or spectral data for this compound?

- Methodology : Validate purity via HPLC (≥99%) and differential scanning calorimetry (DSC) for precise melting points. Compare experimental NMR shifts with NIST reference data to identify impurities or isomerization. Re-crystallization from ethanol/water improves crystallinity for accurate XRD analysis .

Q. Data Analysis and Optimization

Q. How can reaction yields for this compound derivatives be improved in multi-step syntheses?

- Methodology : Employ design of experiments (DoE) to optimize variables (temperature, stoichiometry). For example, a central composite design for Suzuki coupling identifies optimal Pd catalyst (0.5–2 mol%) and base (K₂CO₃ vs. Cs₂CO₃). Real-time monitoring via FTIR tracks intermediate formation, reducing byproducts .

Q. What role does this compound play in synthesizing fluorinated heterocycles for medicinal chemistry?

- Methodology : As a building block, it introduces fluorine into antiviral or anticancer agents. For instance, coupling with aminopyridines yields kinase inhibitors. Pharmacokinetic studies (e.g., logP, metabolic stability) are enhanced by fluorine’s electronegativity, improving membrane permeability .

Q. How are computational methods used to predict the reactivity of this compound in novel reactions?

- Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. Molecular docking simulations assess binding affinity in target proteins (e.g., thymidylate synthase). Machine learning models trained on reaction databases predict optimal conditions for new transformations .

Properties

IUPAC Name |

5-bromo-2-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWZYPZCDJKBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344956 | |

| Record name | 5-Bromo-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62802-38-4 | |

| Record name | 5-Bromo-2-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62802-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.